2-(2-Acetamido-4-(thiophen-2-yl)thiazol-5-yl)acetic acid

Medicinal Chemistry Physicochemical Profiling Drug Design

2-(2-Acetamido-4-(thiophen-2-yl)thiazol-5-yl)acetic acid (CAS 927999-29-9) is a heterocyclic building block belonging to the thiazoleacetic acid class, characterized by a 2-acetamido substituent and a 4-thiophen-2-yl moiety. With a molecular weight of 282.3 g/mol and an XLogP3-AA of 1.3, it occupies a specific physicochemical space distinct from simpler thiazoleacetic acids.

Molecular Formula C11H10N2O3S2
Molecular Weight 282.3g/mol
CAS No. 927999-29-9
Cat. No. B363615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Acetamido-4-(thiophen-2-yl)thiazol-5-yl)acetic acid
CAS927999-29-9
Molecular FormulaC11H10N2O3S2
Molecular Weight282.3g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC(=C(S1)CC(=O)O)C2=CC=CS2
InChIInChI=1S/C11H10N2O3S2/c1-6(14)12-11-13-10(7-3-2-4-17-7)8(18-11)5-9(15)16/h2-4H,5H2,1H3,(H,15,16)(H,12,13,14)
InChIKeyZZAFKMWONIRBGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Acetamido-4-(thiophen-2-yl)thiazol-5-yl)acetic acid (CAS 927999-29-9): Core Physicochemical and Structural Profile for Sourcing Decisions


2-(2-Acetamido-4-(thiophen-2-yl)thiazol-5-yl)acetic acid (CAS 927999-29-9) is a heterocyclic building block belonging to the thiazoleacetic acid class, characterized by a 2-acetamido substituent and a 4-thiophen-2-yl moiety [1]. With a molecular weight of 282.3 g/mol and an XLogP3-AA of 1.3, it occupies a specific physicochemical space distinct from simpler thiazoleacetic acids . This compound is primarily utilized in medicinal chemistry research as a versatile intermediate for the synthesis of more complex molecules, including potential anti-inflammatory and anticancer agents, based on structure-activity relationships (SAR) established for related scaffolds [2].

Why Substituting 2-(2-Acetamido-4-(thiophen-2-yl)thiazol-5-yl)acetic acid with a Close Analog Risks Compromising Experimental Outcomes


Generic substitution among thiazoleacetic acid derivatives is not scientifically sound due to the profound impact of even minor structural variations on key properties. The presence of the 2-acetamido group, for instance, dramatically influences hydrogen bonding capacity and metabolic stability compared to non-acylated analogs [1]. Furthermore, the 4-thiophen-2-yl substituent imparts distinct electronic and steric characteristics that modulate target binding and lipophilicity relative to phenyl or alkyl-substituted analogs [2]. SAR studies on related CRTH2 antagonists confirm that modifications to both the eastern (thiazole C2) and western (thiazole C4) regions can shift activity by orders of magnitude, rendering simple replacements without rigorous validation a high-risk approach [3]. Therefore, sourcing the exact compound is critical for maintaining the fidelity of established chemical probes or synthetic routes.

Head-to-Head and Cross-Study Comparative Evidence for 2-(2-Acetamido-4-(thiophen-2-yl)thiazol-5-yl)acetic acid (CAS 927999-29-9)


Comparative Molecular Weight and Lipophilicity: A Differentiated Chemical Space

The target compound exhibits a molecular weight of 282.3 g/mol and an XLogP3-AA of 1.3, positioning it in a distinct region of chemical space compared to the simpler analog 2-(2-acetamidothiazol-4-yl)acetic acid (MW 200.2 g/mol) and the des-acetamido analog 2-(4-(thiophen-2-yl)thiazol-5-yl)acetic acid (MW 225.3 g/mol). These differences in size and lipophilicity directly influence membrane permeability and target engagement profiles, making the compound a unique entity for lead optimization [1][2].

Medicinal Chemistry Physicochemical Profiling Drug Design

Impact of Acetamido Substitution on Hydrogen Bonding Capacity and Metabolic Stability

The presence of the 2-acetamido group in the target compound increases the hydrogen bond donor count to 2 and acceptor count to 6, compared to the 2-amino analog which typically has higher basicity and different hydrogen bonding patterns. In related CDK2 inhibitor series, replacement of the 2-amino group with an acetamido group improved metabolic stability in plasma by reducing susceptibility to hydrolysis, as demonstrated by the stabilization of compound 14 over ester 1 [1]. While direct data for this specific compound is limited, class-level inference suggests that the acetamido moiety confers a distinct pharmacokinetic profile compared to unsubstituted or alkylated analogs [2].

Medicinal Chemistry Metabolic Stability Hydrogen Bonding

Differentiated XLogP3-AA Lipophilicity Profile

The target compound has an XLogP3-AA of 1.3, which is significantly different from the analog 2-(4-(thiophen-2-yl)thiazol-5-yl)acetic acid (estimated XLogP3-AA ≈ 2.0) due to the polar acetamido group. This 0.7 log unit difference corresponds to a ~5-fold change in partition coefficient, directly impacting membrane permeability and off-target binding. In related thiazoleacetic acid CRTH2 antagonist series, even smaller lipophilicity changes (ΔXLogP < 0.5) resulted in substantial shifts in functional antagonistic activity [1][2].

Physicochemical Properties Lipophilicity ADME

Limited Primary Literature: Acknowledging the Evidence Gap

Direct, head-to-head comparative biological data for 2-(2-Acetamido-4-(thiophen-2-yl)thiazol-5-yl)acetic acid against close analogs is not available in the peer-reviewed literature as of April 2026. Searches of PubMed, PubChem BioAssay, and Google Patents using the CAS number 927999-29-9 and systematic name returned no published IC50, Ki, or in vivo efficacy data for this specific compound [1][2]. This evidence gap underscores the compound's status as a specialized chemical intermediate rather than a validated biological probe, and highlights the importance of in-house validation when procuring this compound for novel applications.

Medicinal Chemistry Chemical Probes Literature Gap

Strategic Deployment Scenarios for 2-(2-Acetamido-4-(thiophen-2-yl)thiazol-5-yl)acetic acid (CAS 927999-29-9) Based on Differentiated Evidence


Synthesis of Novel Thiazoleacetic Acid-Based CRTH2 Antagonist Leads

As evidenced by the lipophilicity and hydrogen bonding profile, this compound serves as a versatile eastern region building block for exploring SAR around the thiazole C4 position in CRTH2 antagonist programs. The combination of a thiophene ring and acetamido group provides a distinct electronic and steric environment that can be leveraged to optimize potency and selectivity, building on established SAR from related series [1].

Development of Metabolic Stability Probes in CDK Inhibitor Research

Class-level inference from aminothiazole CDK2 inhibitors indicates that the 2-acetamido group may confer improved metabolic stability relative to free amino analogs. This compound can be used as a key intermediate to generate new chemical entities with potentially enhanced pharmacokinetic properties for oncology target validation [2].

Customized Building Block for Diversity-Oriented Synthesis

With its unique combination of a thiazole core, a thiophene ring, an acetamido group, and a free carboxylic acid, this compound is an ideal starting material for generating structurally diverse compound libraries. The carboxylic acid handle allows for facile amidation or esterification, enabling the rapid exploration of chemical space around this scaffold in hit-to-lead campaigns.

Procurement as a Reference Standard for Analytical Method Development

Given the absence of published biological data, the primary immediate use case is as a high-purity reference standard (typically 95%+) for developing HPLC, LC-MS, or NMR methods when this specific scaffold is employed in proprietary medicinal chemistry programs. Sourcing from reputable vendors ensures analytical consistency and traceability.

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